
1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene
Vue d'ensemble
Description
“1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene” is a chemical compound with the molecular formula C16H20Br2Si2 . Its average mass is 428.309 Da and its monoisotopic mass is 425.947021 Da .
Synthesis Analysis
The synthesis of this compound involves the reduction of 1,4-bis[(trimethylsilyl)ethynyl]-2,5-cyclohexadiene-1,4-diol with stannous chloride . It can also react with di(tert-butyl)aluminium hydride by hydroalumination, undergoing the addition of one Al-H bond to each C-C triple bond .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C16H20Br2Si2 . The compound has an average mass of 428.309 Da and a monoisotopic mass of 425.947021 Da .Chemical Reactions Analysis
This compound reacts with di(tert-butyl)aluminium hydride by hydroalumination, undergoing the addition of one Al-H bond to each C-C triple bond .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a melting point range of 119.0 to 123.0 degrees Celsius . It is soluble in chloroform .Applications De Recherche Scientifique
Hydrogallation and Lewis Acid Chelation
Hydrogallation of trimethylsilylethynylbenzenes, including 1,4-bis(trimethylsilylethynyl)benzene, leads to products with gallium atoms attached to carbon atoms linked to trimethylsilyl groups. These compounds can form effective chelating Lewis acids, with the trisalkene derivatives creating chalice-like structures that contain multiple Lewis-acidic centers (Uhl et al., 2007).
Synthetic Pathways for s-Indacenes
1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene is involved in the synthesis of 1,5-dihydropolyalkylated s-indacenes, which are further processed to form mono- and dianions. These compounds have potential in ligand development and have been studied for their structural and stereochemical characteristics (Dahrouch et al., 2001).
Development of Photophysical Materials
The compound is used in the synthesis of X-shaped 1,4-phenyleneethynylenes with main group element moieties. These materials exhibit two-dimensional conjugation systems and are studied for their absorption and fluorescence spectra, showing potential applications in photophysical and photovoltaic materials (Sanji et al., 2018).
Metalation and Ligand Synthesis
This compound plays a role in the metalation of oligobromobenzenes. It's used in one-pot metalation/disilylation reactions to afford products like 1,4-dibromo-2,5-bis(trimethylsilyl)benzene. These processes are significant for the synthesis of novel aryllithium compounds and their trapping for further chemical transformations (Luliński & Serwatowski, 2003).
Formation of C–Br and C–H Interactions
The compound is used in preparing derivatives that exhibit interesting solid-state interactions. Studies on derivatives of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene, for example, have revealed insights into C–Br...π(arene) interactions versus C–H...Br and Br...Br interactions, contributing to the understanding of molecular packing and intermolecular forces (Manfroni et al., 2021).
Synthesis of Organometallic Compounds
The compound is integral in the hydroalumination of diethynes, facilitating the synthesis of organometallic dialuminium compounds. These products have been studied for their structural properties and potential applications in various organometallic syntheses (Uhl & Breher, 2000).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a type of diyne
Mode of Action
It is known that it can react with di (tert -butyl)aluminium hydride by hydroalumination and undergoes addition of one al-h bond to each c-c triple bond . This suggests that it may interact with its targets through a similar mechanism.
Pharmacokinetics
Its solubility in chloroform suggests that it may be absorbed and distributed in the body through lipid-rich environments.
Action Environment
It is known that it is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Propriétés
IUPAC Name |
2-[2,5-dibromo-4-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Br2Si2/c1-19(2,3)9-7-13-11-16(18)14(12-15(13)17)8-10-20(4,5)6/h11-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMMIWKEWMEYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1Br)C#C[Si](C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Br2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


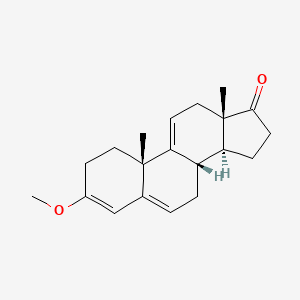

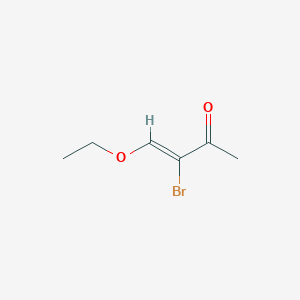

![(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine](/img/structure/B1643013.png)
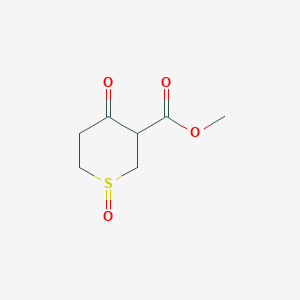

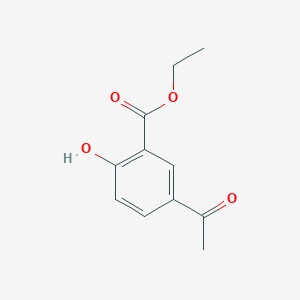
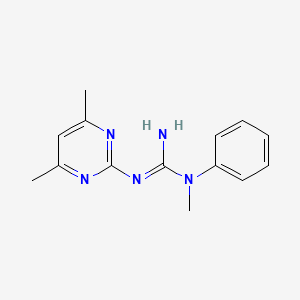
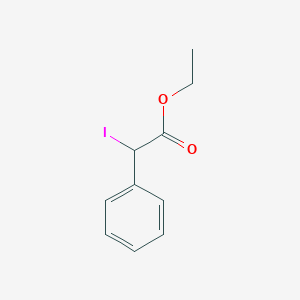
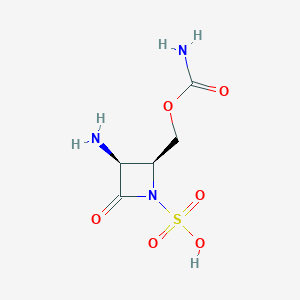
![6-Chloro-4-methoxythieno[2,3-b]pyridine](/img/structure/B1643028.png)
![[(3aR,5R,6R,6aR)-6-hydroxy-2,2,6-trimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B1643038.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-hydroxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1643039.png)
